5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a pyridin-4-ylmethyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is versatile and allows for the incorporation of various substituents on the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to pyrrolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyrrolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinyl and pyrrolidinone rings.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinones and pyridines.
Scientific Research Applications
5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, exhibiting diverse biological activities
Uniqueness
5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9/h3-6,10,13H,1-2,7-8H2,(H,14,15) |
InChI Key |
WUZSNDIVNHOFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=NC=C2 |
Origin of Product |
United States |
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